molecular formula C13H9ClN2O3S2 B2519081 N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide CAS No. 379729-37-0

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2519081
CAS No.: 379729-37-0
M. Wt: 340.8
InChI Key: KJWXTVJPBJYXSI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide (CAS 379729-37-0) is a high-purity chemical compound supplied for research and development purposes. This benzoxazole sulfonamide derivative, with the molecular formula C13H9ClN2O3S2 and a molecular weight of 340.81 g/mol, is characterized by its specific structure featuring a 4-chlorophenyl group and a sulfanyl moiety . As a heterocyclic building block, this compound is a valuable scaffold in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity . The reactive sulfanyl (-SH) and sulfonamide groups make it a versatile intermediate for further chemical modifications, enabling researchers to explore structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access supporting documentation, including analytical data, to aid their experimental work. For specific storage and handling conditions, please refer to the Safety Data Sheet.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c14-8-1-3-9(4-2-8)16-21(17,18)10-5-6-12-11(7-10)15-13(20)19-12/h1-7,16H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWXTVJPBJYXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzoxazole intermediate with a thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

    Formation of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-SH) group undergoes nucleophilic substitution reactions, particularly with electrophilic reagents. This reactivity is exploited in derivatization and functional group transformations:

Example Reaction with Alkyl Halides
Reaction with methyl iodide in basic conditions produces the corresponding thioether:

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide+CH3INaOHN-(4-chlorophenyl)-2-(methylthio)-1,3-benzoxazole-5-sulfonamide+HI\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{N-(4-chlorophenyl)-2-(methylthio)-1,3-benzoxazole-5-sulfonamide} + \text{HI}

  • Conditions : Ethanol solvent, room temperature, 6–8 hours.

  • Yield : ~78% (reported for analogous compounds).

Table 1 : Reactivity of the sulfanyl group with common electrophiles

ElectrophileProductConditionsYield (%)
CH₃IMethylthio derivativeNaOH, ethanol, RT78
ClCH₂COClChloroacetylthio derivativePyridine, 0–5°C65
PhCOClBenzoylthio derivativeDCM, RT, 12 hours72

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming disulfides or sulfonic acids depending on the oxidizing agent:

Formation of Disulfide Bonds
Controlled oxidation with iodine or H₂O₂ generates a disulfide-linked dimer:

2R-SH+I2R-S-S-R+2HI2\,\text{R-SH} + \text{I}_2 \rightarrow \text{R-S-S-R} + 2\,\text{HI}

  • Conditions : Ethanol, 0–5°C, 2 hours.

  • Application : Used to stabilize the compound in biological assays.

Oxidation to Sulfonic Acid
Strong oxidizing agents like KMnO₄ convert the sulfanyl group to a sulfonic acid (-SO₃H):

R-SH+3KMnO4R-SO3H+3MnO2+3KOH\text{R-SH} + 3\,\text{KMnO}_4 \rightarrow \text{R-SO}_3\text{H} + 3\,\text{MnO}_2 + 3\,\text{KOH}

  • Conditions : Acidic aqueous medium, 60°C, 4 hours.

  • Yield : ~85% (based on similar sulfonamide oxidations).

Multi-Component Reactions (MCRs)

This compound participates in one-pot MCRs to synthesize complex heterocycles. A Fe(III)-montmorillonite-catalyzed reaction with acetophenones and aldehydes yields fused benzoxazole derivatives:

General Reaction Scheme

This compound+RCHO+R’COC6H5Fe(III)-montFused benzoxazole-sulfonamide derivative\text{this compound} + \text{RCHO} + \text{R'COC}_6\text{H}_5 \xrightarrow{\text{Fe(III)-mont}} \text{Fused benzoxazole-sulfonamide derivative}

  • Conditions : Ethanol solvent, 80°C, 5 hours .

  • Catalyst Loading : 50% w/w Fe(III)-montmorillonite .

  • Yield : 73% (optimized for derivative 4a ) .

Table 2 : Representative MCR products and yields

AldehydeAcetophenoneProduct Yield (%)
BenzaldehydeAcetophenone73
4-Nitrobenzaldehyde4-Methylacetophenone68
Furfural4-Chloroacetophenone65

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH₂) group participates in acid-base reactions and can act as a leaving group under specific conditions:

Deprotonation and Salt Formation
Reaction with NaOH forms a water-soluble sodium sulfonamide salt:

R-SO2NH2+NaOHR-SO2NNa++H2O\text{R-SO}_2\text{NH}_2 + \text{NaOH} \rightarrow \text{R-SO}_2\text{N}^-\text{Na}^+ + \text{H}_2\text{O}

  • Application : Enhances solubility for pharmacological testing .

N-Alkylation
The sulfonamide nitrogen can be alkylated using alkyl halides:

R-SO2NH2+R’XR-SO2NHR’+HX\text{R-SO}_2\text{NH}_2 + \text{R'X} \rightarrow \text{R-SO}_2\text{NHR'} + \text{HX}

  • Conditions : DMF solvent, K₂CO₃ base, 60°C.

Benzoxazole Ring Modifications

The benzoxazole core is resistant to electrophilic substitution but undergoes ring-opening under strong acidic or basic conditions:

Acid-Catalyzed Hydrolysis
Concentrated HCl hydrolyzes the benzoxazole to a 2-aminophenol derivative:

Benzoxazole+H2OHCl2Aminophenol+Carboxylic Acid\text{Benzoxazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} 2-\text{Aminophenol} + \text{Carboxylic Acid}

  • Conditions : Reflux in 6M HCl, 12 hours .

Biological Activity and Reaction Implications

The compound’s antimicrobial activity correlates with its ability to inhibit bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Derivatives synthesized via the above reactions show enhanced activity:

  • MIC Values : 2–8 µg/mL against Staphylococcus aureus .

  • Docking Studies : Sulfonamide derivatives exhibit strong binding to DHPS (binding energy: −9.2 kcal/mol) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzoxazole ring fused with a sulfanyl group and a sulfonamide moiety , characterized by the presence of a 4-chlorophenyl group. This structural configuration enhances its lipophilicity, potentially improving membrane penetration and biological activity.

Synthesis Steps

  • Formation of the Benzoxazole Ring : Cyclization of 2-aminophenol with a carboxylic acid derivative.
  • Introduction of the Sulfanyl Group : Reaction with thiourea in the presence of sodium hydroxide.
  • Attachment of the 4-Chlorophenyl Group : Nucleophilic aromatic substitution using 4-chloronitrobenzene.
  • Formation of the Sulfonamide Group : Reaction with sulfonyl chloride.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its antimicrobial , antiviral , and anticancer activities . It has been investigated for its ability to inhibit the growth of various pathogens and cancer cells:

  • Antimicrobial Activity : Studies indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 250 µg/mL to as low as 7.81 µg/mL against resistant strains . The mechanism may involve inhibition of bacterial enzymes and interference with metabolic pathways essential for bacterial survival.
  • Antiviral Activity : Research has highlighted certain derivatives of benzoxazole compounds that exhibit antiviral properties against viruses such as Tobacco Mosaic Virus (TMV) .
  • Anticancer Properties : Preliminary studies suggest that compounds within this class may inhibit cancer cell proliferation, although further research is needed to establish definitive mechanisms and efficacy.

Biological Studies

The compound has been utilized in biological studies to elucidate its mechanisms of action and effects on various biological pathways. For instance, molecular docking studies have been performed to assess interactions with bacterial gyrase enzymes, which are critical for bacterial DNA replication .

Materials Science

Benzoxazole derivatives, including N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, have been explored for their potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Their unique electronic properties make them suitable candidates for applications in optoelectronics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.

    Disruption of Cellular Processes: The compound can interfere with various cellular processes, such as DNA replication and protein synthesis, leading to cell death.

    Induction of Apoptosis: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent-Driven Property Comparison

Compound Substituent Melting Point (°C) Key IR Features (cm⁻¹)
N-(4-Chlorophenyl)-...-sulfonamide 4-Cl 255–256 1060 (S=O), 1720 (C=O)
N-(4-Methoxyphenyl)-...-sulfonamide 4-OCH₃ Not reported Similar S=O/C=O
N-(2-Methoxyphenyl)-...-sulfonamide 2-OCH₃ Not reported Not available

Heterocyclic Core Modifications

Replacing the benzoxazole core with benzothiazole (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide) alters electronic properties. However, benzoxazole derivatives like the target compound may offer better metabolic resistance due to reduced oxidative susceptibility .

Table 2: Bioactivity of Selected Derivatives

Compound Substituent Antimicrobial Activity (Zone of Inhibition, mm)
4i (Furan side chain) 4-Cl, furan 12–14 (Gram-positive)
4c (Thiophene side chain) 4-Cl, thiophene 14–16 (Gram-positive)

Biological Activity

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, providing a comprehensive overview of its applications and mechanisms.

Chemical Structure and Synthesis

The compound features a benzoxazole ring fused with a sulfanyl group and a sulfonamide moiety . The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane penetration and biological activity.

Synthesis Steps

  • Formation of the Benzoxazole Ring : Cyclization of 2-aminophenol with a carboxylic acid derivative.
  • Introduction of the Sulfanyl Group : Reaction with thiourea in the presence of sodium hydroxide.
  • Attachment of the 4-Chlorophenyl Group : Nucleophilic aromatic substitution using 4-chloronitrobenzene.
  • Formation of the Sulfonamide Group : Reaction with sulfonyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve:

  • Inhibition of bacterial enzymes.
  • Interference with metabolic pathways essential for bacterial survival.

A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria , demonstrating a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 250 µg/mL to as low as 7.81 µg/mL against resistant strains .

Molecular Docking Studies

In silico molecular docking studies have been conducted to assess the binding affinity of this compound with target proteins involved in bacterial metabolism, such as DNA gyrase, which is crucial for DNA replication in bacteria but absent in eukaryotic cells. This specificity makes it an attractive target for antibacterial drug development .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBenzoxazole ring, sulfanyl groupAntimicrobial, potential anticancer
N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideThiadiazole ringAntimicrobial, antiviral
N-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfonamideOxadiazole ringAntitubercular

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics against resistant bacterial strains .
  • Antitumor Potential : Preliminary investigations suggest that derivatives containing the benzoxazole framework may exhibit anticancer properties through apoptosis induction in cancer cell lines. Further studies are needed to elucidate these effects and determine specific pathways involved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide?

  • Methodological Answer : Synthesis typically involves coupling sulfonamide precursors with halogenated benzoxazole intermediates under controlled conditions (e.g., inert atmosphere, reflux in polar aprotic solvents like DMF or DMSO). Key steps include sulfhydryl group protection and deprotection to avoid unwanted side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, focusing on the sulfonamide (-SO₂NH-) and benzoxazole ring protons. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. Purity assessment requires HPLC with UV detection (λ = 254–280 nm) or UPLC-MS for trace impurity profiling .

Q. How can researchers screen for the biological activity of this compound?

  • Methodological Answer : Initial screens should target sulfonamide-associated pathways, such as carbonic anhydrase or cyclooxygenase inhibition assays. Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based enzymatic activity tests. Cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines (e.g., HeLa, MCF-7) can evaluate antiproliferative potential. Dose-response curves (IC₅₀ calculations) and positive controls (e.g., acetazolamide for carbonic anhydrase) are essential .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic protein structures (e.g., carbonic anhydrase II, PDB: 1CA2) identifies binding interactions. Density functional theory (DFT) optimizes ligand geometry and calculates electrostatic potential maps to predict reactive sites. QSAR models prioritize substituents (e.g., electron-withdrawing groups on the chlorophenyl ring) for improved binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays). Investigate batch-to-batch variability via HPLC purity checks and polymorph screening (PXRD). Consider species-specific enzyme isoforms (e.g., human vs. bacterial carbonic anhydrase) or cell line genetic backgrounds. Meta-analysis of literature data with standardized protocols (e.g., fixed IC₅₀ determination methods) reduces variability .

Q. How can researchers elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (1.2–7.4) and temperature (37°C) in buffered solutions. Monitor degradation via LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives). Use isotopically labeled analogs (e.g., deuterated solvents) to trace reaction mechanisms. Accelerated stability studies (40°C/75% RH) predict shelf-life and storage conditions .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound’s analogs?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the benzoxazole or chlorophenyl rings. Test analogs in parallel using high-throughput screening (HTS) platforms. Cluster biological activity data using principal component analysis (PCA) to identify critical substituents. Compare with structurally related sulfonamides (e.g., celecoxib derivatives) to benchmark potency .

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